3,4-Dihydroxy-3-cyclobutene-1,2-dione

Description

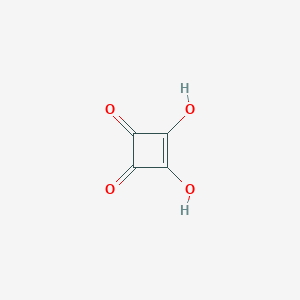

Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydroxycyclobut-3-ene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2O4/c5-1-2(6)4(8)3(1)7/h5-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWEBUXCTKOWPCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=O)C1=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9049409 | |

| Record name | Squaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Gray crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Squaric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19722 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2892-51-5, 31150-56-8 | |

| Record name | Squaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2892-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Squaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002892515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Squaric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125692 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Cyclobutene-1,2-dione, 3,4-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Squaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydroxy-3-cyclobutene-1,2-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.875 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 31150-56-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SQUARIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVR9D0VODW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4-Dihydroxy-3-cyclobutene-1,2-dione (Squaric Acid)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-dihydroxy-3-cyclobutene-1,2-dione, commonly known as squaric acid or quadratic acid, is a unique diprotic organic acid with the chemical formula C₄H₂O₄.[1][2][3] Its name derives from the fact that its four carbon atoms roughly form a square.[3] First synthesized in 1959 by Cohen, Lacher, and Park, this white to beige crystalline powder has garnered significant interest in various scientific fields.[2] Exhibiting strong acidity and a planar, conjugated structure, squaric acid serves as a versatile building block in organic synthesis, a key component in materials science, and a valuable scaffold in medicinal chemistry.[2] Its derivatives have been explored for a multitude of applications, including photosensitive squaraine dyes, inhibitors of enzymes like protein tyrosine phosphatases, and as therapeutic agents.[1][2] This guide provides a comprehensive overview of the synthesis, properties, and applications of squaric acid, with detailed experimental protocols for its preparation and analysis.

Chemical and Physical Properties

Squaric acid is a white, crystalline powder with high thermal stability, melting with decomposition at temperatures above 300°C.[2][4] It is freely soluble in water but has limited solubility in many organic solvents like acetone (B3395972) and ether.[4][5] A notable characteristic is its strong acidity (pKa1 ≈ 1.5, pKa2 ≈ 3.4-3.8), which is attributed to the resonance stabilization of its conjugate base, the squarate anion.[1][2][3] In its dianionic form, the negative charges are delocalized and equally distributed among the oxygen atoms, resulting in a completely symmetrical structure with identical C-C and C-O bond lengths.[1][3]

Quantitative Data Summary

| Property | Value | References |

| Molecular Formula | C₄H₂O₄ | [2][4] |

| Molecular Weight | 114.06 g/mol | [2][4] |

| Melting Point | >300 °C (decomposes) | [2][4] |

| Boiling Point | 250.96 °C (estimated) | [4] |

| Density | 1.82 g/cm³ | [4] |

| Water Solubility | ~20 g/L at room temperature | [2][4] |

| pKa₁ | 1.5 | [1][3] |

| pKa₂ | 3.4 - 3.8 | [1][2] |

| Flash Point | 190 °C | [4] |

Spectral Data

| Technique | Wavelength/Shift | Interpretation | References |

| UV-Vis | λmax = 269.5 nm | Suggests complete ionization | [4] |

| Infrared (IR) | 2326 cm⁻¹ | O-H stretching (strong H-bonding) | [6] |

| 1818-1820 cm⁻¹ | C=O stretching | [4] | |

| 1639-1640 cm⁻¹ | C=C stretching | [4] | |

| ¹³C NMR | N/A | Used for temperature calibration studies | [7] |

Synthesis of Squaric Acid

Several synthetic routes to squaric acid have been developed since its discovery. The original method involved the hydrolysis of a fluorinated cyclobutene (B1205218) precursor, while other common approaches utilize halogenated butadienes or vinyl ethers as starting materials.[1][2][8][9]

General Synthesis Workflow

The synthesis of squaric acid often involves the formation of a substituted cyclobutene intermediate followed by hydrolysis to yield the final product.

Caption: General workflow for squaric acid synthesis.

Biological Activity and Applications

Squaric acid and its derivatives exhibit a wide range of biological activities and have found numerous applications in medicinal chemistry and drug development.[10][11] They are recognized as valuable scaffolds due to their ability to act as bioisosteric replacements for carboxylic acids and phosphates, potentially improving drug stability and membrane permeability.[2]

-

Enzyme Inhibition: Squaric acid is an inhibitor of several enzymes, including glyoxylase and pyruvate (B1213749) dehydrogenase.[5][6] Its derivatives have been developed as potent inhibitors for targets like protein tyrosine phosphatases.[1][2]

-

Immunotherapy: Dibutyl squarate (SADBE) and diethyl squarate are used as topical immunotherapeutic agents for treating alopecia areata and warts.[1][12][13] The treatment works by inducing a localized allergic contact dermatitis, which is thought to modulate the immune response driving hair loss.[14][15]

-

Medicinal Chemistry: The squaric acid moiety is used to synthesize compounds with antibacterial, cytotoxic, antiprotozoal, and antiviral activities.[10][11] Squaramides, derived from squaric acid, are particularly noted for their ability to form multiple hydrogen bonds, making them effective for targeting biological macromolecules.[10]

-

Materials Science and Diagnostics: Squaric acid is a precursor for photosensitive squaraine dyes used in imaging, sensors, and organic solar cells.[2][16] It is also used in analytical chemistry as a derivatizing agent for the detection of amines.[16][17]

Signaling Pathway in Topical Immunotherapy

The mechanism of squaric acid derivatives in treating alopecia areata involves the induction of an innate immune response.

Caption: SADBE-induced immune response for hair growth.

Experimental Protocols

Synthesis from Hexachlorobutadiene

This protocol describes a method for preparing squaric acid from hexachlorobutadiene via a morpholine (B109124) intermediate.[8]

Materials:

-

Hexachlorobutadiene

-

Morpholine

-

Toluene

-

Sodium acetate/acetic acid buffer (1.0 M, pH 4.8)

-

Concentrated sulfuric acid

-

Acetone

-

Water

Procedure:

-

In a reaction flask equipped with a reflux condenser and oil bath, combine hexachlorobutadiene with an excess of morpholine in toluene.[8]

-

Heat the mixture to reflux at 110-120°C and maintain for 7 hours.[8]

-

Allow the mixture to cool to room temperature.

-

Add the sodium acetate/acetic acid buffer and stir the mixture at 60°C for 16 hours. This step hydrolyzes the intermediate 1,1,3-trichloro-2,4,4-trimorpholino-butadiene to 3-morpholinotrichloro-2-cyclobuten-1-one.[8]

-

After cooling, carefully add concentrated sulfuric acid.

-

Reflux the resulting mixture for 24 hours to hydrolyze the cyclobutenone intermediate to squaric acid.[8]

-

Cool the reaction to room temperature. Collect the solid product by filtration.

-

Wash the collected solid with water (50 mL) and then acetone (50 mL).[8]

-

Air dry the product to yield squaric acid.[8]

Synthesis from a Diethoxy Precursor

This protocol is a common method for synthesizing squaric acid derivatives and can be adapted for the synthesis of squaric acid itself through hydrolysis. The first step involves the synthesis of a monoamide derivative from diethyl squarate.

Materials:

-

3,4-diethoxycyclobut-3-ene-1,2-dione (diethyl squarate)

-

Ethanol (B145695) (EtOH)

-

Aniline or other amine

Procedure for Monoamide Synthesis:

-

Dissolve 3,4-diethoxycyclobut-3-ene-1,2-dione (1 equivalent) in ethanol at 0°C.[18]

-

Add a solution of the desired amine (e.g., 4-hydroxyaniline, 1 equivalent) in ethanol to the reaction mixture.[18]

-

Allow the reaction to warm to room temperature and stir for 12 hours.[18]

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product via column chromatography to obtain the monosubstituted squarate derivative.[18]

-

Note: Subsequent acid-catalyzed hydrolysis of the remaining ethoxy group would yield the corresponding squaric acid monoamide.

Purification by Recrystallization

Squaric acid can be effectively purified by recrystallization from water due to its temperature-dependent solubility.[5][6]

Materials:

-

Crude squaric acid

-

Deionized water

-

Acetone or ether

Procedure:

-

Dissolve the crude squaric acid in a minimal amount of boiling deionized water (solubility is ~7% in boiling water).[5][6]

-

Hot filter the solution if any insoluble impurities are present.

-

Allow the solution to cool slowly to room temperature. Squaric acid is significantly less soluble at room temperature (~2%), causing it to crystallize.[5][6]

-

Cool further in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration.

-

Rinse the crystals with a small amount of cold acetone or ether (solvents in which squaric acid is insoluble) to aid in drying.[5][6]

-

Dry the purified crystals in air or under vacuum.[5]

Analytical Methods

Qualitative Test for Squaric Acid (Hydrolysis Product): The presence of free squaric acid, for example from the hydrolysis of its esters, can be detected by the formation of a colored complex with ferric chloride.[5][19]

-

Procedure: Add a few drops of an aqueous iron(III) chloride (FeCl₃) solution to the sample solution. An intense purple color indicates the presence of squaric acid.[5][6]

Analysis for Contaminants: Gas chromatography-mass spectrometry (GC-MS) can be used to analyze squaric acid diesters for the presence of potential carcinogenic contaminants from synthesis, such as hexachlorobutadiene.[19]

References

- 1. Squaric acid - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Squaric_acid [chemeurope.com]

- 4. lookchem.com [lookchem.com]

- 5. Squaric acid | 2892-51-5 [chemicalbook.com]

- 6. Squaric acid CAS#: 2892-51-5 [m.chemicalbook.com]

- 7. Squaric acid as an internal standard for temperature measurements in 13C MAS NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US4104308A - Synthesis of squaric acid - Google Patents [patents.google.com]

- 9. CA2302381A1 - Process for producing this compound - Google Patents [patents.google.com]

- 10. Squaric acid analogues in medicinal chemistry_Chemicalbook [chemicalbook.com]

- 11. Squaric acid analogues in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparative Study of Efficacy and Safety of Topical Squaric Acid Dibutylester and Diphenylcyclopropenone for the Treatment of Alopecia Areata - PMC [pmc.ncbi.nlm.nih.gov]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. Squaric Acid Dibutylester Promotes Innate Immune-Driven Hair Growth with CD206+ Macrophage Accumulation in the Dermis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Squaric Acid Dibutylester Promotes Innate Immune-Driven Hair Growth with CD206+ Macrophage Accumulation in the Dermis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. bloomtechz.com [bloomtechz.com]

- 17. Squaric acid as a new chemoselective moiety for mass spectrometry-based metabolomics analysis of amines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Thieme E-Journals - SynOpen / Abstract [thieme-connect.com]

- 19. Squaric acid and esters: analysis for contaminants and stability in solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 3,4-Dihydroxy-3-cyclobutene-1,2-dione (Squaric Acid): From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4-dihydroxy-3-cyclobutene-1,2-dione, commonly known as squaric acid. Since its first synthesis in 1959, this unique four-membered oxocarbon has garnered significant interest due to its strong acidity, planar structure, and versatile reactivity. This document details the historical discovery and synthesis of squaric acid, presents its key physicochemical properties in a structured format, and outlines detailed experimental protocols for its preparation. Furthermore, it explores the diverse applications of squaric acid and its derivatives, particularly in medicinal chemistry as a bioisosteric replacement for carboxylic acids and phosphate (B84403) groups. The guide also visualizes key chemical processes involving squaric acid, including a representative signaling pathway for its derivatives as enzyme inhibitors and an experimental workflow for its use as an organocatalyst, to provide a deeper understanding of its utility in research and drug development.

Discovery and History

This compound, first named "quadratic acid," was first synthesized in 1959 by S. Cohen, J. R. Lacher, and J. D. Park at the University of Colorado.[1][2] The initial synthesis involved the hydrolysis of a fluorinated cyclobutene (B1205218) precursor, 1,2-diethoxy-3,3,4,4-tetrafluorocyclobutene.[3][4] This discovery opened up the field of oxocarbon chemistry, which encompasses cyclic compounds composed solely of carbon and oxygen atoms.

The unique structure of squaric acid, a planar four-membered ring with two carbonyl and two enolic hydroxyl groups, confers upon it a pseudo-aromatic character and strong acidity, comparable to that of some mineral acids.[4][5] This high acidity is attributed to the resonance stabilization of its conjugate base, the squarate dianion.[3]

Initially, the primary interest in squaric acid was academic, focusing on its unique structure and chemical properties. However, its potential as a versatile building block in organic synthesis was quickly recognized. Over the decades, research has expanded into various applications, including the synthesis of photosensitive squaraine dyes, its use as an organocatalyst, and, most significantly, its role in medicinal chemistry.[3][6] In the pharmaceutical field, squaric acid derivatives have been investigated as bioisosteres for carboxylic acids and phosphates, leading to the development of enzyme inhibitors and other therapeutic agents.[1][6][7]

Physicochemical Properties

A summary of the key physicochemical properties of squaric acid is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₂O₄ | [8][9][10] |

| Molecular Weight | 114.06 g/mol | [8][10] |

| Appearance | White to beige crystalline powder | [3] |

| Melting Point | >300 °C (decomposes) | [11][12] |

| pKa₁ | ~1.5 | [3][12] |

| pKa₂ | ~3.5 | [3][12] |

| Water Solubility | ~20 g/L at room temperature | [3][5] |

| Density | ~1.82 g/cm³ | [11] |

| UV λmax (in H₂O) | 269.5 nm | [12] |

| **IR (KBr, cm⁻¹) ** | ~3450 (O-H), ~1820 (C=O), ~1640 (C=C) | [12] |

Experimental Protocols

Original Synthesis of Squaric Acid (Cohen, Lacher, and Park, 1959)

The seminal synthesis of squaric acid was achieved through the hydrolysis of 1,2-diethoxy-3,3,4,4-tetrafluorocyclobutene. The detailed experimental protocol, as described in their 1959 publication, is as follows:

Materials:

-

1,2-diethoxy-3,3,4,4-tetrafluorocyclobutene

-

Concentrated sulfuric acid

-

Water

-

Diethyl ether

Procedure:

-

A mixture of 1,2-diethoxy-3,3,4,4-tetrafluorocyclobutene and concentrated sulfuric acid is stirred at room temperature.

-

The reaction mixture is then cautiously poured onto crushed ice.

-

The resulting aqueous solution is extracted with diethyl ether.

-

The ether extracts are combined, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from water to yield colorless crystals of this compound.

Note: Specific quantities, reaction times, and yields were detailed in the original publication and should be consulted for precise replication.

Alternative Synthesis from Hexachlorobutadiene

An alternative and more recent synthetic route to squaric acid involves the reaction of hexachlorobutadiene with morpholine, followed by hydrolysis. This method avoids the use of fluorinated starting materials.

Materials:

-

Hexachlorobutadiene

-

Morpholine

-

Toluene

-

Sodium acetate/acetic acid buffer (pH 4.8)

-

Concentrated sulfuric acid

-

Acetone

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and stirrer, combine hexachlorobutadiene, morpholine, and toluene.

-

Heat the mixture at 110-120 °C under reflux for approximately 7 hours.

-

Cool the reaction mixture and add a sodium acetate/acetic acid buffer (pH 4.8).

-

Stir the mixture at 60 °C for 16 hours.

-

After cooling, add concentrated sulfuric acid and reflux the mixture for 24 hours.

-

Cool the mixture to room temperature.

-

Collect the product by filtration.

-

Wash the collected solid with water and then with acetone.

-

Air-dry the product to obtain squaric acid. A reported yield for this procedure is approximately 45.5%.

Key Applications and Mechanisms

Squaric Acid Derivatives as Protein Tyrosine Phosphatase (PTP) Inhibitors

Derivatives of squaric acid have emerged as a promising class of inhibitors for protein tyrosine phosphatases (PTPs), a family of enzymes crucial in cellular signaling pathways.[1][7] Malfunctions in PTP activity are associated with various diseases, making them attractive drug targets. Squaric acid moieties can act as phosphate mimetics, binding to the active site of PTPs and inhibiting their function.

Caption: PTP Inhibition by a Squaric Acid Derivative.

Squaric Acid as an Organocatalyst in Perimidine Synthesis

Squaric acid has been effectively utilized as a metal-free, environmentally friendly organocatalyst for various organic transformations.[13] One notable example is the synthesis of biologically relevant 2,3-dihydro-1H-perimidines. The experimental workflow for this reaction is straightforward and efficient.

Caption: Workflow for Perimidine Synthesis.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of squaric acid are relatively simple due to its symmetrical structure. In a deuterated solvent such as DMSO-d₆, the hydroxyl protons are typically observed as a broad singlet.

-

¹H NMR (DMSO-d₆): The chemical shift of the two equivalent hydroxyl protons can vary depending on concentration and temperature but is generally observed as a broad singlet.

-

¹³C NMR (DMSO-d₆): Two signals are expected in the ¹³C NMR spectrum. One for the two equivalent carbonyl carbons and another for the two equivalent enolic carbons.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | Variable | Broad Singlet | -OH |

| ¹³C | ~190 | Singlet | C=O |

| ¹³C | ~180 | Singlet | C-OH |

Note: The exact chemical shifts can vary based on the solvent and other experimental conditions.

Conclusion

Since its discovery over six decades ago, this compound has evolved from a chemical curiosity to a valuable tool in synthetic and medicinal chemistry. Its unique combination of properties, including strong acidity and a planar, reactive core, has enabled its use in a wide range of applications, from the synthesis of functional dyes to the development of novel therapeutic agents. This technical guide has provided a comprehensive overview of the history, properties, synthesis, and applications of squaric acid, with a focus on providing practical information for researchers and drug development professionals. The continued exploration of squaric acid and its derivatives is expected to lead to further innovations in both chemistry and medicine.

References

- 1. Protein Tyrosine Phosphatases - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Squaric Acid-Based Peptidic Inhibitors of Matrix Metalloprotease-1 (MMP-1) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. arkat-usa.org [arkat-usa.org]

- 5. scienceopen.com [scienceopen.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Protein tyrosine phosphatase - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Squaric acids: a new motif for designing inhibitors of protein tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. joe.bioscientifica.com [joe.bioscientifica.com]

- 13. rsc.org [rsc.org]

An In-depth Technical Guide to the Physicochemical Properties of Squaric Acid

For Researchers, Scientists, and Drug Development Professionals

Squaric acid, systematically named 3,4-dihydroxy-3-cyclobutene-1,2-dione, is a unique and versatile organic compound with a distinctive four-membered ring structure. Its remarkable acidity and diverse reactivity have made it a valuable building block in various scientific disciplines, particularly in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the core physicochemical properties of squaric acid, detailed experimental protocols for their determination, and visual representations of key processes involving this intriguing molecule.

Core Physicochemical Properties

Squaric acid is a white, crystalline solid that is highly acidic for an organic compound, a property attributed to the resonance stabilization of its conjugate base.[1][2] It is moderately soluble in polar solvents like water.[3][4] A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of Squaric Acid

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₂O₄ | [3] |

| Molar Mass | 114.06 g/mol | [4] |

| Appearance | White to beige crystalline powder | [4] |

| Melting Point | > 300 °C (decomposes) | [1][4] |

| pKa₁ | 1.5 | [1][5] |

| pKa₂ | 3.4 - 3.8 | [1][4] |

| Solubility in Water | ~20 g/L at room temperature | [3][4] |

| UV-Vis λmax | 268-269.5 nm | [1][2] |

Spectroscopic Data

The structural features of squaric acid give rise to characteristic spectroscopic signatures. A summary of its key spectroscopic data is provided in Table 2.

Table 2: Spectroscopic Data for Squaric Acid

| Technique | Key Features | Reference(s) |

| Infrared (IR) | ~2326 cm⁻¹ (broad, O-H stretching, strong H-bonding), 1818-1820 cm⁻¹ (C=O stretching), 1639-1640 cm⁻¹ (C=C stretching) | [2][6] |

| UV-Visible | λmax at 268-269.5 nm in aqueous solution | [1][2] |

| ¹H NMR | A single, broad peak for the two acidic protons. The chemical shift is solvent and concentration dependent. | [7] |

| ¹³C NMR | Two signals are expected for the carbonyl and olefinic carbons. | [3] |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and application of squaric acid. The following sections outline key experimental procedures.

Determination of pKa by Potentiometric Titration

The acidity constants (pKa) of squaric acid can be precisely determined by potentiometric titration.

Methodology:

-

Preparation of Squaric Acid Solution: Accurately weigh a sample of squaric acid and dissolve it in a known volume of deionized, carbonate-free water to prepare a solution of approximately 0.01 M.

-

Titration Setup: Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10). Place the squaric acid solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) added in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The two equivalence points, corresponding to the two acidic protons, will be observed as inflection points on the titration curve. The pKa values are determined from the pH at the half-equivalence points.

Synthesis of Squaric Acid

One common synthesis route involves the hydrolysis of an intermediate derived from the reaction of hexachlorobutadiene and morpholine (B109124).[1]

Methodology:

-

Reaction of Hexachlorobutadiene and Morpholine: React hexachlorobutadiene with an excess of morpholine in an aromatic hydrocarbon solvent at 110-120 °C. This forms 1,1,3-trichloro-2,4,4-trimorpholino-butadiene.[1]

-

Conversion to Cyclobutenone: Treat the resulting product to form 3-morpholinotrichloro-2-cyclobuten-1-one.[1]

-

Hydrolysis: Hydrolyze the cyclobutenone intermediate in the presence of a strong acid (e.g., sulfuric acid) by refluxing the mixture.[1]

-

Isolation and Purification: Cool the reaction mixture to room temperature to allow the squaric acid to precipitate. Collect the product by filtration, wash with water and acetone, and then air dry.[1] Recrystallization from hot water can be performed for further purification.[2]

Infrared (IR) Spectroscopy

The IR spectrum of solid squaric acid can be obtained using the KBr pellet method.

Methodology:

-

Sample Preparation: Grind a small amount (1-2 mg) of dry squaric acid with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place a portion of the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

-

Spectrum Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum over the desired range (typically 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

UV-Visible Spectroscopy

The UV-Vis spectrum of squaric acid is typically recorded in an aqueous solution.

Methodology:

-

Solution Preparation: Prepare a dilute solution of squaric acid in deionized water of a known concentration.

-

Spectrometer Setup: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with deionized water (as the blank/reference) and another with the squaric acid solution.

-

Spectrum Acquisition: Place the cuvettes in the spectrophotometer and record the absorbance spectrum over the UV range (typically 200-400 nm). The instrument will automatically subtract the absorbance of the blank.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Visualizations of Key Processes

The following diagrams, generated using the DOT language, illustrate important experimental and logical workflows related to squaric acid.

Caption: Synthesis of Squaric Acid Workflow.

Caption: pKa Determination of Squaric Acid.

Caption: Squaric Acid-Metal Ion Chelation.

Stability and Reactivity

Squaric acid is thermally stable, decomposing at temperatures above 300 °C.[1][4] Its derivatives, such as squaric acid dichloride, are highly reactive and susceptible to hydrolysis, requiring handling under anhydrous conditions.[8] Dibutyl squarate is noted to be stable for at least three years when stored properly, with hydrolysis indicated by the formation of a white precipitate of squaric acid.[9]

The reactivity of squaric acid is dominated by its acidic hydroxyl groups and the electrophilic nature of the four-membered ring. It readily undergoes reactions with nucleophiles, particularly amines, to form squaramides.[1] This reactivity is harnessed in bioconjugation and the synthesis of various derivatives with applications in drug discovery.[10][11] The reaction of squaric acid esters with amines proceeds sequentially, allowing for the synthesis of asymmetric squaramides.[4][12]

Applications in Drug Development

The unique structural and electronic properties of squaric acid and its derivatives have made them attractive scaffolds in medicinal chemistry.[10] They are often used as bioisosteric replacements for carboxylic acids and phosphate (B84403) groups, potentially improving the pharmacokinetic properties of drug candidates.[7][13] Squaramides, in particular, have shown a wide range of biological activities, including anticancer, antibacterial, and antiviral properties.[10][11] The ability of the squarate moiety to act as a rigid linker and participate in hydrogen bonding is crucial for its interaction with biological targets.[11] Furthermore, squaric acid derivatives are utilized in the development of photosensitive dyes for imaging and as inhibitors of various enzymes.[4]

References

- 1. US4104308A - Synthesis of squaric acid - Google Patents [patents.google.com]

- 2. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]

- 3. rsc.org [rsc.org]

- 4. Assessing Squarates as Amine-Reactive Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ias.ac.in [ias.ac.in]

- 6. Structural Elucidation of the Triethylammonium Betaine of Squaric Acid | MDPI [mdpi.com]

- 7. Squaric acid(2892-51-5) 1H NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 10. tandfonline.com [tandfonline.com]

- 11. benchchem.com [benchchem.com]

- 12. research.utwente.nl [research.utwente.nl]

- 13. eng.uc.edu [eng.uc.edu]

Acidity and pKa Values of 3,4-dihydroxy-3-cyclobutene-1,2-dione: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidic properties of 3,4-dihydroxy-3-cyclobutene-1,2-dione, commonly known as squaric acid. This unique oxocarbon acid exhibits strong diprotic character, a feature of significant interest in various fields, including medicinal chemistry and materials science. This document summarizes its dissociation constants (pKa values), details the experimental protocols for their determination, and provides visual representations of the dissociation process.

Data Presentation: Acidity of Squaric Acid

Squaric acid (C₄H₂O₄) is a diprotic acid, meaning it can donate two protons in a stepwise manner. Its unusually high acidity for an organic molecule is attributed to the significant resonance stabilization of its conjugate bases, the hydrogensquarate and squarate anions. The negative charge in these anions is delocalized over the four oxygen atoms, contributing to their stability.

The reported pKa values for squaric acid can vary slightly depending on the experimental conditions, such as temperature and the ionic strength of the medium. A summary of representative pKa values is presented in the table below.

| Dissociation Step | pKa Value Range | Conjugate Base Formed |

| First (pKa1) | 0.6 - 1.7 | Hydrogensquarate (HC₄O₄⁻) |

| Second (pKa2) | 3.2 - 3.5 | Squarate (C₄O₄²⁻) |

Experimental Protocols

The determination of the pKa values of squaric acid can be accomplished through several analytical techniques. Potentiometric titration is the most common and precise method. However, spectroscopic and electrophoretic methods also offer viable alternatives.

Potentiometric Titration

This classical method involves titrating a solution of squaric acid with a standardized strong base, such as sodium hydroxide (B78521) (NaOH), while monitoring the pH of the solution with a calibrated pH meter.

Materials and Equipment:

-

Squaric acid (high purity)

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

-

Potassium chloride (KCl) for maintaining ionic strength

-

pH meter with a combination glass electrode, calibrated with standard buffers (e.g., pH 4.00, 7.00, and 10.00)

-

Magnetic stirrer and stir bar

-

Buret (Class A)

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Prepare a squaric acid solution of known concentration (e.g., 0.01 M) in deionized water. To maintain a constant ionic strength throughout the titration, a background electrolyte such as 0.1 M KCl can be added.

-

Titration Setup: Place a known volume of the squaric acid solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

-

Titration Process: Begin stirring the solution at a constant, moderate speed. Add the standardized NaOH solution from the buret in small increments. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

-

Data Collection: Collect data points frequently, especially in the regions where the pH changes rapidly, which correspond to the equivalence points.

-

Data Analysis:

-

Plot the measured pH versus the volume of NaOH added to generate a titration curve. For a diprotic acid like squaric acid, this curve will show two inflection points, corresponding to the two equivalence points.

-

The first equivalence point (Veq1) is where all the H₂C₄O₄ has been converted to HC₄O₄⁻. The second equivalence point (Veq2) is where all the HC₄O₄⁻ has been converted to C₄O₄²⁻.

-

The pKa1 is determined from the pH at the first half-equivalence point (Veq1 / 2).

-

The pKa2 is determined from the pH at the second half-equivalence point ((Veq1 + Veq2) / 2).

-

Alternatively, the first derivative of the titration curve (ΔpH/ΔV vs. V) can be plotted to more accurately determine the equivalence points, which appear as peaks.

-

Alternative Methodologies

UV-Vis Spectrophotometry: This method is applicable if the different protonated species of squaric acid (H₂C₄O₄, HC₄O₄⁻, and C₄O₄²⁻) exhibit distinct ultraviolet-visible absorption spectra.

-

Spectral Acquisition: Prepare a series of buffer solutions with known pH values spanning the expected pKa ranges.

-

Sample Measurement: Dissolve a constant, known concentration of squaric acid in each buffer solution and record the UV-Vis spectrum.

-

Data Analysis: Plot the absorbance at a specific wavelength (where the absorbance difference between the species is maximal) against the pH. The resulting sigmoidal curve can be analyzed to determine the pKa values from the inflection points.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the carbon-13 nuclei in squaric acid are sensitive to the protonation state of the molecule.

-

Sample Preparation: Prepare samples of squaric acid in a series of buffers of varying pH, using a deuterated solvent (e.g., D₂O).

-

NMR Analysis: Acquire ¹³C NMR spectra for each sample.

-

Data Analysis: Plot the chemical shift of a specific carbon resonance as a function of pH. The inflection points of the resulting sigmoidal curve correspond to the pKa values.

Capillary Electrophoresis (CE): CE separates molecules based on their charge-to-size ratio. The mobility of squaric acid and its anions will vary with the pH of the buffer.

-

Electrophoretic Runs: Perform capillary electrophoresis on a solution of squaric acid using a series of background electrolytes (buffers) with different pH values.

-

Mobility Calculation: Determine the electrophoretic mobility of the analyte at each pH.

-

Data Analysis: Plot the effective mobility versus the pH. The resulting titration curve will have inflection points corresponding to the pKa values.

Mandatory Visualization

The following diagrams illustrate the stepwise dissociation of squaric acid and the experimental workflow for pKa determination by potentiometric titration.

Spectroscopic Characterization of Squaric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Squaric acid (3,4-dihydroxycyclobut-3-ene-1,2-dione) is a unique and versatile building block in medicinal chemistry and materials science. Its distinct electronic and structural properties, including strong acidity and the ability to form robust hydrogen bonds, necessitate a thorough understanding of its characterization. This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize squaric acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols, tabulated spectral data, and a generalized workflow for spectroscopic analysis are presented to aid researchers in their studies of this important molecule.

Introduction

Squaric acid is a cyclic oxocarbon acid with a planar four-membered ring.[1] Its structure is characterized by two hydroxyl groups and two carbonyl groups attached to a cyclobutene (B1205218) ring. This arrangement leads to strong resonance stabilization of its conjugate bases, making it a remarkably strong acid (pKa1 ≈ 1.5, pKa2 ≈ 3.4).[2] The unique properties of squaric acid and its derivatives have led to their use in a variety of applications, including as bioisosteric replacements for phosphate (B84403) groups in drug design, in the synthesis of functional dyes, and as building blocks for supramolecular assemblies.[3][4]

Accurate and comprehensive spectroscopic characterization is crucial for confirming the identity, purity, and structural features of squaric acid and its derivatives. This guide details the key spectroscopic methods employed for this purpose.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of squaric acid.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H | DMSO-d₆ | ~11.5 - 12.5 | Broad singlet | The chemical shift of the hydroxyl protons is highly dependent on concentration, temperature, and water content due to hydrogen bonding and chemical exchange. |

| ¹³C | DMSO-d₆ | ~185 - 195 | Singlet | Two signals may be observed for the carbonyl and hydroxyl-bearing carbons, although they are often reported as a single, potentially broad, signal.[5] |

| ¹⁷O | Solid-State | Four distinct signals | In the solid state below its phase transition temperature (373 K), all four oxygen atoms are chemically distinct due to the specific hydrogen bonding network.[6] |

Table 2: Vibrational Spectroscopy Data

| Technique | Medium | Wavenumber (cm⁻¹) | Assignment |

| IR | Solid (KBr) | ~3200 (broad) | O-H stretching (strong, broad due to H-bonding) |

| ~1820 | C=O stretching | ||

| ~1640 | C=C stretching and O-H bending | ||

| Raman | Solid | ~1793 | C=O and C-N stretching combination (in derivatives)[7] |

| ~1605 | In-plane phenyl ring stretching, C-H bending, and C-N stretching (in derivatives)[7] | ||

| ~1255 | In-plane C-H bending, N-H bending, and C-N stretching modes (in derivatives)[7] | ||

| ~999 | Phenyl ring breathing (in derivatives)[7] |

Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Notes |

| Water | ~270 | Not specified | The UV absorption spectrum of squaric acid in the 200-350 nm region has been experimentally measured.[2][8] |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the protons and carbon atoms in the squaric acid molecule.

Methodology:

-

Sample Preparation (¹H and ¹³C NMR in Solution):

-

Weigh approximately 5-10 mg of squaric acid into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved. DMSO-d₆ is a common solvent due to the good solubility of squaric acid.

-

-

Instrumentation and Data Acquisition:

-

The NMR spectra are typically recorded on a 300 MHz or higher field spectrometer.[5]

-

For ¹H NMR, a standard single-pulse experiment is used. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum to singlets. A larger number of scans is usually required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.5 ppm for ¹³C).

-

-

Solid-State NMR (¹³C and ¹⁷O):

-

For solid-state NMR, the sample is packed into a magic-angle spinning (MAS) rotor.[9]

-

Cross-polarization (CP) from ¹H is often used to enhance the signal of ¹³C and ¹⁷O.

-

Magic-angle spinning at several kilohertz is employed to average out anisotropic interactions and obtain higher resolution spectra.[9]

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in squaric acid by observing their characteristic vibrational frequencies.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Place a small amount of finely ground, dry potassium bromide (KBr) powder (approximately 100-200 mg) in an agate mortar. KBr is used as it is transparent in the mid-IR region.

-

Add a small amount of squaric acid (approximately 1-2 mg) to the mortar.

-

Thoroughly grind the mixture with a pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder to a pellet-forming die.

-

Press the powder under high pressure (several tons) using a hydraulic press to form a thin, transparent or translucent pellet.

-

-

Instrumentation and Data Acquisition:

-

A Fourier-transform infrared (FTIR) spectrometer is used for analysis.

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

-

Raman Spectroscopy

Objective: To obtain complementary vibrational information to IR spectroscopy, particularly for symmetric vibrations.

Methodology:

-

Sample Preparation:

-

For solid-state Raman, a small amount of the crystalline squaric acid powder is placed on a microscope slide or in a capillary tube.

-

-

Instrumentation and Data Acquisition:

-

A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 785 nm, or 1064 nm) is used.

-

The laser is focused on the sample, and the scattered light is collected and analyzed by the spectrometer.

-

The spectrum is typically recorded as Raman shift in wavenumbers (cm⁻¹).

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the squaric acid molecule.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of squaric acid of known concentration in a suitable solvent (e.g., deionized water). Squaric acid is freely soluble in water.[2]

-

Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement (typically an absorbance between 0.1 and 1.0).

-

-

Instrumentation and Data Acquisition:

-

A dual-beam UV-Vis spectrophotometer is typically used.

-

Fill a quartz cuvette with the solvent to be used as a reference (blank).

-

Fill a second quartz cuvette with the squaric acid solution.

-

Record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).[8]

-

Experimental Workflow and Logical Relationships

The following diagram illustrates a general workflow for the spectroscopic characterization of a squaric acid sample.

Caption: Generalized workflow for the spectroscopic characterization of squaric acid.

Conclusion

The spectroscopic characterization of squaric acid is a multi-faceted process that provides a wealth of information about its molecular structure and properties. NMR spectroscopy is invaluable for elucidating the carbon and proton framework, while IR and Raman spectroscopy provide detailed insights into the vibrational modes of its functional groups, which are heavily influenced by strong hydrogen bonding. UV-Vis spectroscopy reveals the electronic transitions within this unique oxocarbon. By employing the detailed protocols and referencing the summarized data provided in this guide, researchers, scientists, and drug development professionals can confidently and accurately characterize squaric acid and its derivatives, facilitating their application in various scientific and industrial fields.

References

- 1. rsc.org [rsc.org]

- 2. Thermodynamic, Raman Spectroscopic, and UV-Visible Optical Characterization of the Deltic, Squaric, and Croconic Cyclic Oxocarbon Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 4. emory.edu [emory.edu]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. fig.if.usp.br [fig.if.usp.br]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Squaric acid as an internal standard for temperature measurements in 13C MAS NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermal Stability of 3,4-Dihydroxy-3-cyclobutene-1,2-dione (Squaric Acid)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 3,4-dihydroxy-3-cyclobutene-1,2-dione, commonly known as squaric acid. Squaric acid is a unique oxocarbon acid with a range of applications in chemical synthesis, materials science, and pharmaceuticals. A thorough understanding of its thermal properties is critical for its handling, storage, and application in various manufacturing and research processes. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the thermal decomposition process.

Thermal Properties of Squaric Acid: A Quantitative Overview

The thermal stability of squaric acid has been investigated using various analytical techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide crucial data on the material's decomposition temperatures and associated thermal events.

Melting Point and Decomposition

Squaric acid exhibits a high melting point, generally reported as being above 300 °C[1]. However, it is important to note that the onset of thermal decomposition is heavily dependent on thermodynamic conditions, particularly the heating rate[2]. Some studies have indicated that what is sometimes identified as the melting point may in fact be the onset of decomposition[3]. The decomposition process is known to be vigorous and exothermic.

Thermogravimetric Analysis (TGA) Data

TGA measures the change in mass of a sample as a function of temperature. The following table summarizes the decomposition temperatures of squaric acid at various heating rates under a nitrogen atmosphere, as determined by TGA. The initial decomposition temperature (Tdi) and the peak decomposition temperature (Tp) are presented.

| Heating Rate (β) (°C/min) | Initial Decomposition Temperature (Tdi) (°C) | Peak Decomposition Temperature (Tp) (°C) |

| 5 | 287 | 345 |

| 10 | 298 | 355 |

| 15 | 305 | 360 |

| 20 | 310 | 368 |

Data sourced from "Polymorphic phase transition and thermal stability in squaric acid (H2C4O4)"[3].

Differential Scanning Calorimetry (DSC) Data

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The data below shows the initial temperature of deviation from the baseline (Ti) and the exothermic peak temperature (Tp) for squaric acid at different heating rates under a nitrogen atmosphere.

| Heating Rate (β) (°C/min) | Initial Temperature (Ti) (°C) | Exothermic Peak Temperature (Tp) (°C) |

| 5 | 305 | 348 |

| 10 | 310 | 355 |

| 15 | 318 | 362 |

| 20 | 325 | 370 |

Data sourced from "Polymorphic phase transition and thermal stability in squaric acid (H2C4O4)"[3].

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections describe the typical experimental protocols for TGA and DSC analysis of squaric acid.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of squaric acid.

Apparatus: A thermogravimetric analyzer.

Procedure:

-

Sample Preparation: A small, accurately weighed sample of squaric acid (typically 5-10 mg) is placed in an inert crucible (e.g., alumina).

-

Instrument Setup: The crucible is placed on the TGA balance. The furnace is sealed, and the system is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 5, 10, 15, or 20 °C/min).

-

Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature and time.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition (Tdi) and the temperature of maximum mass loss rate (Tp), which is obtained from the peak of the derivative thermogravimetric (DTG) curve.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To measure the heat flow associated with the thermal transitions of squaric acid.

Apparatus: A differential scanning calorimeter.

Procedure:

-

Sample Preparation: A small, accurately weighed sample of squaric acid (typically 2-5 mg) is placed in a sealed aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas, such as nitrogen, at a constant flow rate.

-

Heating Program: The sample and reference are subjected to a controlled temperature program, typically heating from ambient temperature to a final temperature (e.g., 400 °C) at a constant heating rate (e.g., 5, 10, 15, or 20 °C/min).

-

Data Acquisition: The differential heat flow between the sample and the reference is measured and recorded as a function of temperature.

-

Data Analysis: The resulting DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic and exothermic events. For squaric acid, a large exothermic peak corresponding to its decomposition is typically observed. The onset temperature (Ti) and the peak temperature (Tp) of this exotherm are determined.

Thermal Decomposition Pathway and Products

Evolved Gas Analysis (EGA) coupled with techniques like Mass Spectrometry (MS) or Fourier Transform Infrared Spectroscopy (FTIR) can identify the gaseous products released during thermal decomposition. Studies have shown that the thermal decomposition of squaric acid yields carbon monoxide (CO), carbon dioxide (CO2), and water (H2O)[4]. The solid residue is often amorphous carbon[2].

The following diagram illustrates the overall thermal decomposition process of squaric acid.

Caption: Thermal decomposition pathway of squaric acid.

The following diagram illustrates a typical experimental workflow for analyzing the thermal stability of a compound like squaric acid.

Caption: Workflow for thermal analysis of squaric acid.

Conclusion

The thermal stability of this compound is a critical parameter for its safe and effective use. The provided data indicates that squaric acid is thermally stable up to approximately 280-300 °C, after which it undergoes a rapid and exothermic decomposition. The precise decomposition temperature is influenced by the heating rate. The decomposition process results in the evolution of gaseous products (CO, CO2, H2O) and a solid carbonaceous residue. The detailed experimental protocols and workflows presented in this guide offer a foundation for consistent and reproducible thermal analysis of this compound, which is essential for quality control, process optimization, and safety assessments in research and industrial settings.

References

An In-depth Technical Guide to the Solubility of Squaric Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility of squaric acid (3,4-dihydroxy-3-cyclobutene-1,2-dione), a unique and versatile compound in medicinal chemistry and materials science. Understanding its solubility is critical for its application in synthesis, formulation, and biological assays.

Quantitative Solubility Data

Squaric acid's solubility is dominated by its ability to form strong hydrogen bonds and its high acidity (pKa₁ ≈ 1.5, pKa₂ ≈ 3.4).[1] This results in high solubility in polar protic solvents, particularly water, and poor solubility in many common organic solvents.[2][3]

The quantitative solubility data for squaric acid in various solvents is summarized in the table below.

| Solvent | Solvent Type | Solubility | Temperature (°C) |

| Water | Polar Protic | ~20 g/L (2% w/v) | Room Temperature |

| Water | Polar Protic | 20 g/L | 30 |

| Boiling Water | Polar Protic | ~70 g/L (7% w/v) | 100 |

| Methanol | Polar Protic | Moderately Soluble | Not Specified |

| Ethanol (B145695) | Polar Protic | Moderately Soluble | Not Specified |

| Acetone (B3395972) | Polar Aprotic | Insoluble | Not Specified |

| Diethyl Ether | Non-Polar | Insoluble | Not Specified |

Factors Influencing Solubility

The solubility of squaric acid is primarily dictated by solvent polarity and the capacity for hydrogen bonding.

-

Polar Protic Solvents: Solvents like water, methanol, and ethanol have hydrogen atoms connected to electronegative atoms (oxygen), allowing them to act as hydrogen bond donors. They effectively solvate both the acidic protons and the carbonyl oxygens of squaric acid, as well as the resulting squarate anion, leading to higher solubility.[4]

-

Polar Aprotic & Non-Polar Solvents: Solvents like acetone (polar aprotic) or diethyl ether (non-polar) cannot act as effective hydrogen bond donors.[2][6] They are unable to stabilize the highly polar structure of squaric acid, resulting in very poor solubility.[2][8] This insolubility is often exploited during purification, where these solvents are used to wash and dry the crystalline product.[2][6]

The diagram below illustrates the difference in solvation between protic and aprotic solvents.

Experimental Protocols

This protocol outlines a standard method for quantifying the solubility of squaric acid in an aqueous buffer, leveraging its strong UV absorbance.[9] Squaric acid exhibits a UV absorption maximum (λmax) at approximately 269.5 nm in water.[2][6][7]

Materials:

-

Squaric acid

-

Selected aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

-

Volumetric flasks and pipettes

-

0.22 µm syringe filters

-

UV-Vis spectrophotometer and quartz cuvettes

Methodology:

-

Preparation of Calibration Curve:

-

Prepare a stock solution of squaric acid (e.g., 50 mg/L) in the chosen buffer.

-

Perform serial dilutions to create a series of standards with known concentrations (e.g., 2, 5, 10, 15, 20 mg/L).

-

Measure the absorbance of each standard at 269.5 nm.

-

Plot absorbance versus concentration and perform a linear regression to obtain the calibration curve equation (y = mx + c), ensuring an R² value > 0.99.

-

-

Preparation of Saturated Solution:

-

Add an excess amount of squaric acid (e.g., 50 mg) to a known volume of buffer (e.g., 10 mL) in a sealed vial.

-

Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Sample Analysis:

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample from the supernatant, avoiding any solid material.

-

Filter the sample through a 0.22 µm syringe filter to remove any undissolved solid.

-

Dilute the filtered sample with the buffer to bring the concentration within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at 269.5 nm.

-

-

Calculation:

-

Use the measured absorbance and the calibration curve equation to calculate the concentration of the diluted sample.

-

Multiply the result by the dilution factor to determine the concentration of the saturated solution, which represents the solubility.

-

The significant difference in squaric acid's solubility in cold versus boiling water allows for a highly effective purification by recrystallization.[2][6]

Materials:

-

Crude squaric acid

-

Deionized water

-

Erlenmeyer flask

-

Hot plate

-

Büchner funnel and filter paper

-

Vacuum flask

Methodology:

-

Place the crude squaric acid in an Erlenmeyer flask.

-

Add a minimal amount of deionized water. Heat the mixture to boiling on a hot plate with stirring until all the solid dissolves. Squaric acid's solubility is approximately 7 g per 100 mL of boiling water.[2][6]

-

If the solution is colored, hot filtration may be performed to remove insoluble impurities.

-

Remove the flask from the heat and allow it to cool slowly to room temperature.

-

Further cool the flask in an ice bath to maximize crystal formation. Squaric acid's solubility is approximately 2 g per 100 mL at room temperature.[2][6]

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold water, followed by a solvent in which squaric acid is insoluble, such as acetone or diethyl ether, to facilitate drying.[2][6]

-

Dry the crystals in a vacuum oven or in air.

Relevance in Drug Development: Bioisosteric Replacement

In drug development, the dianionic and planar nature of the squarate core makes it an excellent bioisostere (a chemical substitute) for the phosphate (B84403) group.[2][6] Phosphate groups are crucial for many biological interactions, such as the binding of phosphorylated peptides to Src Homology 2 (SH2) domains, but they suffer from poor cell permeability and susceptibility to phosphatases.[10]

Replacing a phosphate with a squarate moiety can create more drug-like molecules that retain binding affinity while improving pharmacokinetic properties. The squarate core can mimic the key hydrogen bonding interactions of the phosphate group within the highly polar binding pockets of proteins like SH2 domains.[11]

References

- 1. Squaric acid - Wikipedia [en.wikipedia.org]

- 2. Squaric acid CAS#: 2892-51-5 [m.chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Squaric acid | CAS#:2892-51-5 | Chemsrc [chemsrc.com]

- 6. Squaric acid | 2892-51-5 [chemicalbook.com]

- 7. Squaric Acid [drugfuture.com]

- 8. ias.ac.in [ias.ac.in]

- 9. longdom.org [longdom.org]

- 10. Structure-based design of a phosphotyrosine-masked covalent ligand targeting the E3 ligase SOCS2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Structural Characterization of a Monocarboxylic Inhibitor for GRB2 SH2 Domain - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Therapeutic Potential of Squaric Acid and Its Analogues: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Squaric acid, a unique four-membered oxocarbon, and its derivatives have emerged from relative obscurity to become a focal point of significant interest in medicinal chemistry and drug discovery. Initially sidelined due to perceived reactivity, the squaric acid scaffold is now recognized for its remarkable versatility, enabling the development of a diverse array of biologically active compounds. This technical guide provides a comprehensive overview of the biological activities of squaric acid and its analogues, presenting key quantitative data, detailed experimental methodologies for cited experiments, and visual representations of their mechanisms of action to support ongoing research and development efforts.

Physicochemical Properties and Medicinal Chemistry Relevance

Squaric acid, or 3,4-dihydroxycyclobut-3-ene-1,2-dione, possesses a unique pseudo-aromatic and planar structure.[1] Its derivatives, particularly squaramides, are capable of forming multiple hydrogen bonds, acting as both hydrogen bond donors and acceptors.[2] This characteristic allows them to mimic peptide bonds and interact with various biological targets.[2] Furthermore, squaric acid derivatives often serve as bioisosteric replacements for common functional groups like carboxylic acids and phosphates, a strategy that has been successfully employed in the design of enzyme inhibitors and receptor antagonists.[3][4][5] Many of these compounds exhibit favorable physicochemical properties, such as improved solubility, making them attractive candidates for drug development.[1]

Diverse Biological Activities of Squaric Acid Derivatives

Analogues of squaric acid have demonstrated a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, antiviral, antibacterial, and enzyme inhibitory activities.

Anticancer Activity

A significant area of investigation for squaric acid derivatives is in oncology.[6] Certain 3,4-diaryl squaric acid analogues, designed as combretastatin (B1194345) A-4 (CA-4) mimics, have shown potent cytotoxic activity against a range of human cancer cell lines, with IC50 values in the nanomolar range.[7] For instance, compounds 4g, 4k, 4m, 4n, 4p, 4q, and 4r have demonstrated strong activity against human leukemia cells, with IC50 values of ≤20 nM.[7]

Mechanism of Action: Tubulin Polymerization Inhibition

Many of the anticancer diaryl squaramides exert their cytotoxic effects by disrupting microtubule dynamics.[4] They bind to the colchicine-binding site on tubulin, which prevents its polymerization into microtubules. This interference with the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis.[4]

Caption: Inhibition of tubulin polymerization by diaryl squaramides.

Enzyme Inhibition

Squaric acid derivatives have been successfully designed as inhibitors for various enzymes, including matrix metalloproteinases (MMPs), pancreatic lipase (B570770), and carbonic anhydrases.

A series of squaric acid-peptide conjugates have been synthesized and evaluated as MMP-1 inhibitors.[3] The design of these inhibitors involves a cyclobut-3-enedione core with functional groups intended to bind to the zinc atom in the active site of the enzyme.[3] Positional scanning revealed that a combination of -N(Me)OH as the chelating group and Leu-Tle-NHMe as the peptide sequence resulted in an inhibitor with an IC50 value of 95 μM.[3][8] A significant 18-fold increase in potency was achieved by converting one of the carbonyl groups on the cyclobutenedione core to a thiocarbonyl group, yielding a compound with an IC50 of 15 μM.[3][8]

Table 1: IC50 Values of Squaric Acid-Based MMP-1 Inhibitors

| Compound | Peptide Sequence | Chelating Group | IC50 (μM) | Reference |

| 1 | Leu-Tle-NHMe | -N(Me)OH | 95 | [3][8] |

| 2 (Thio-analogue of 1) | Leu-Tle-NHMe | -N(Me)OH | 15 | [3][8] |

Derivatives of squaric acid have been investigated for their potential to inhibit pancreatic lipase, a key enzyme in fat digestion, making them candidates for anti-obesity treatments.[1][9] A series of 4-alkylamino-2-ethoxycyclobut-3-en-1,2-diones were synthesized and tested, with one compound showing an IC50 value of 0.11 mM, comparable to the anti-obesity drug Orlistat (IC50 = 0.08 mM).[9][10] These compounds demonstrated good selectivity for pancreatic lipase over trypsin.[9][10]

Table 2: IC50 Values of Squaric Acid Derivatives against Pancreatic Lipase

| Compound | Structure | IC50 (mM) | Reference |

| Squaric Acid | 3,4-dihydroxycyclobut-3-ene-1,2-dione | >1.0 | [9] |

| Compound 1 | 4-amino-3-ethoxy-3-cyclobutene-1,2-dione derivative | 0.11 | [9][10] |

| Orlistat | (Standard) | 0.08 | [9][10] |

Squaramide-tethered sulfonamides and coumarins have been synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms.[11] Certain isoforms, such as hCA IX and XII, are overexpressed in tumors and are considered attractive targets for anticancer therapies.[11] A meta-substituted sulfonamide derivative (11 ) showed Ki values of 29.4 nM and 9.15 nM against hCA IX and XII, respectively.[11] A coumarin (B35378) derivative (16c ) was a potent inhibitor of hCA IX and XII with Ki values of 19.2 nM and 7.23 nM, respectively, and exhibited outstanding selectivity over cytosolic isoforms hCA I and II.[11]

Table 3: Inhibition Constants (Ki) of Squaramide Derivatives against Human Carbonic Anhydrases

| Compound | Target Isoform | Ki (nM) | Reference |

| 11 (Sulfonamide derivative) | hCA IX | 29.4 | [11] |

| hCA XII | 9.15 | [11] | |

| 16c (Coumarin derivative) | hCA IX | 19.2 | [11] |

| hCA XII | 7.23 | [11] | |

| hCA I | >10,000 | [11] | |

| hCA II | >10,000 | [11] |

Antibacterial Activity

Novel squaric amide derivatives have been synthesized and evaluated for their antibacterial activity.[12] One compound, SA2, demonstrated bactericidal activity against several methicillin-resistant Staphylococcus aureus (MRSA) strains with Minimum Inhibitory Concentrations (MICs) ranging from 4–8 µg/mL.[12] This compound was also effective in an in vivo skin infection model.[12] The proposed mechanism of action involves the disruption of the bacterial membrane and interference with alanine (B10760859) dehydrogenase-dependent NAD+/NADH homeostasis.[12]

Table 4: Minimum Inhibitory Concentration (MIC) of Squaric Amide SA2 against MRSA

| Bacterial Strain | MIC (µg/mL) | Reference |

| MRSA USA300 | 4 | [12] |

| MRSA (various strains) | 4-8 | [12] |

Anti-inflammatory Activity

Squaramides have been developed as antagonists for the CXCR2 receptor, a G-protein-coupled receptor involved in the recruitment of neutrophils to sites of inflammation.[13] By blocking the CXCR2 signaling pathway, these compounds have the potential to act as anti-inflammatory agents.[13][14]

Mechanism of Action: CXCR2 Signaling Pathway Antagonism

CXCR2 is activated by CXC chemokines, such as CXCL8, leading to a signaling cascade that promotes neutrophil migration and recruitment.[13] Squaramide-based antagonists block this receptor, thereby inhibiting the downstream signaling events and reducing the inflammatory response.[13]

Caption: Antagonism of the CXCR2 signaling pathway by squaramides.

Experimental Protocols

This section details the methodologies for key experiments cited in this guide, providing a foundation for the replication and extension of these findings.

MMP-1 Inhibition Assay (Fluorometric)

This protocol is based on the general principles of commercially available MMP-1 inhibitor screening kits.[15][16]

Materials:

-

MMP-1 Enzyme (recombinant human)

-

MMP-1 Fluorogenic Substrate (e.g., FRET-tagged peptide)

-

Assay Buffer (e.g., Tris-HCl buffer containing CaCl2, NaCl, and a detergent like Brij-35)

-

Test Compounds (squaric acid derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

Known MMP-1 Inhibitor (e.g., GM6001) for positive control

-

96-well black microplate

-

Fluorescence microplate reader (excitation/emission ~490/520 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of the MMP-1 enzyme in cold assay buffer.

-

Prepare a working solution of the MMP-1 substrate in assay buffer.

-

Prepare serial dilutions of the test compounds and the positive control inhibitor in assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1%).

-

-

Assay Setup:

-

Add assay buffer to the "blank" (no enzyme) and "enzyme control" (no inhibitor) wells.

-

Add the diluted test compounds and positive control inhibitor to their respective wells.

-

Add the diluted MMP-1 enzyme solution to all wells except the blank wells.

-

Mix the contents of the wells gently.

-

-

Pre-incubation:

-

Incubate the plate at 37°C for 15-30 minutes to allow for enzyme-inhibitor interaction.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the MMP-1 substrate working solution to all wells.

-

Immediately begin reading the fluorescence intensity in kinetic mode at 37°C, taking measurements every 1-2 minutes for 15-30 minutes.

-

-

Data Analysis:

-